2-[4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1-piperazinyl]pyrimidine -

2-[4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1-piperazinyl]pyrimidine

Catalog Number: EVT-3735238
CAS Number:
Molecular Formula: C17H20N4OS
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This compound belongs to a class of molecules that exhibit antagonistic activity towards the CCR5 receptor. [] The CCR5 receptor is a protein found on the surface of white blood cells that plays a crucial role in the immune system and acts as a co-receptor for HIV-1 entry into cells. [] Therefore, antagonists of this receptor, like 2-[4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1-piperazinyl]pyrimidine, have been studied for their potential as HIV entry inhibitors. []

Mechanism of Action

2-[4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1-piperazinyl]pyrimidine acts as a non-competitive allosteric antagonist of the CCR5 receptor. [] This means it binds to a site on the receptor different from the chemokine binding site and inhibits receptor activation through conformational changes. [] The compound demonstrates a unique mechanism compared to other CCR5 antagonists: while effectively blocking the calcium response effects of CCR5 activation by CCL5 (RANTES), it does not significantly inhibit 125I-RANTES binding. [] This suggests a distinctive divergence between the blockade of function and binding for this specific antagonist. [] Further research is needed to fully elucidate the details of its interaction with the CCR5 receptor.

Ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate

  • Compound Description: This compound serves as a versatile precursor in synthesizing various benzothieno[2,3-d]pyrimidine derivatives, some exhibiting hypnotic activity [].

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

  • Compound Description: This compound acts as a key building block for synthesizing azomethine derivatives that are precursors to pharmacologically active tetrahydrothienopyrimidine compounds [, , ].

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

  • Compound Description: These derivatives are acyclic precursors in synthesizing biologically active compounds like 5,6,7,8-tetrahydro-3H-benzoteopheno[2,3-d]pyrimidine-4-one []. They exhibit various pharmacological activities, including cytostatic, antitubercular, and anti-inflammatory effects [].

2-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one

  • Compound Description: These compounds, derived from the azomethine precursors, exhibit potent anti-inflammatory activity, with the 2-hydroxyphenyl substituted derivative showing particular promise [].

Ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates

  • Compound Description: This class of compounds, bearing both a cyano and phenyl group on the tetrahydrobenzothiophene ring, are investigated for their antioxidant activity [].

3-Amino-4-oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carbonitriles

  • Compound Description: This group of compounds, containing a phenyl group and a cyano group on the hexahydrobenzothieno[2,3-d]pyrimidine scaffold, are also explored for their antioxidant properties [].

Properties

Product Name

2-[4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1-piperazinyl]pyrimidine

IUPAC Name

(4-pyrimidin-2-ylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone

Molecular Formula

C17H20N4OS

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C17H20N4OS/c22-16(14-12-23-15-5-2-1-4-13(14)15)20-8-10-21(11-9-20)17-18-6-3-7-19-17/h3,6-7,12H,1-2,4-5,8-11H2

InChI Key

NMWNGYWDIDAGRQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)N3CCN(CC3)C4=NC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.